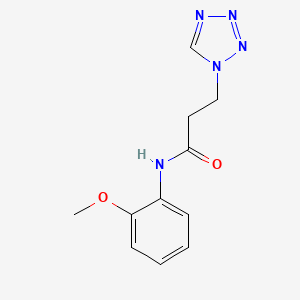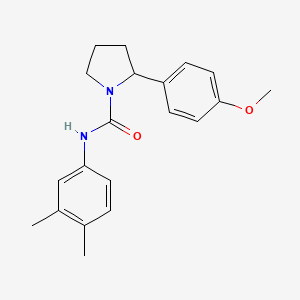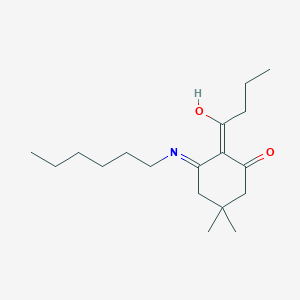
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTP is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been shown to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide also exerts analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is its relatively low solubility in water, which can affect its bioavailability and limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, which can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide and its potential therapeutic applications in various areas of research.
In conclusion, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a tetrazole-based compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its selective inhibition of COX-2 and anti-inflammatory properties make it a promising candidate for further research in the treatment of various diseases.
Synthesemethoden
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized through a variety of methods, including the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile. Another method involves the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications in several areas of research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-5-3-2-4-9(10)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFFBXFNUODGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-2-methylbenzamide](/img/structure/B6041366.png)

![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041382.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![2-[4-(2-chlorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6041394.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6041411.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)



![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)
![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)